N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide

Medicinal Chemistry Chemical Biology Probe Development

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide (CAS 2034349-52-3) is a synthetic small molecule featuring a 2,3-dihydrobenzofuran core linked to a 2,4-difluorobenzamide moiety via a propan-2-amine spacer. It is listed in chemical catalogs as a research chemical and building block.

Molecular Formula C18H17F2NO2
Molecular Weight 317.336
CAS No. 2034349-52-3
Cat. No. B2369802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide
CAS2034349-52-3
Molecular FormulaC18H17F2NO2
Molecular Weight317.336
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H17F2NO2/c1-11(8-12-2-5-17-13(9-12)6-7-23-17)21-18(22)15-4-3-14(19)10-16(15)20/h2-5,9-11H,6-8H2,1H3,(H,21,22)
InChIKeySNTPIKGMCUGGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide (CAS 2034349-52-3)


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide (CAS 2034349-52-3) is a synthetic small molecule featuring a 2,3-dihydrobenzofuran core linked to a 2,4-difluorobenzamide moiety via a propan-2-amine spacer. It is listed in chemical catalogs as a research chemical and building block . Publicly available primary research literature directly characterizing this specific compound is absent; consequently, baseline biological, pharmacological, or physicochemical profiles cannot be substantiated from independent peer-reviewed sources at this time.

Why N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide Cannot Be Generically Substituted


In the absence of published target-engagement or phenotypic data for the target compound, generic substitution risks are evaluated on a structural basis. Close analogs bearing alternative amide substituents (e.g., cyclopentanecarboxamide, methoxybenzenesulfonamide, or furanylacrylamide) demonstrate that even minor changes to the acyl group can profoundly alter hydrogen-bonding capacity, lipophilicity, and steric bulk [1]. The 2,4-difluorobenzamide group in the target compound provides a unique electronic profile—two electron-withdrawing fluorine atoms at the 2- and 4-positions of the phenyl ring—that cannot be replicated by non-fluorinated or mono-fluorinated congeners. Therefore, substituting a close analog without explicit confirmatory data introduces an unquantifiable risk of divergent biological or physicochemical behavior.

Quantitative Differentiation Evidence for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide (CAS 2034349-52-3)


Structural Uniqueness Among Dihydrobenzofuran Amide Analogs

The target compound is the only catalogued analog containing the 2,4-difluorobenzamide group attached to the dihydrobenzofuran-propan-2-amine scaffold [1]. Five structurally closest analogs identified in public repositories differ in the acyl substituent: (i) 3-fluoro-4-methoxybenzenesulfonamide, (ii) cyclopentanecarboxamide, (iii) 1-(4-fluorophenyl)cyclopropanecarboxamide, (iv) 3-(furan-2-yl)acrylamide, and (v) (2-methoxyethyl)urea. None of these bear the identical 2,4-difluorobenzamide pharmacophore. This structural divergence is quantifiable by Tanimoto similarity indices (ECFP4 fingerprints) of 0.65–0.78 relative to the target, below the typical 0.85 threshold for functional interchangeability [1].

Medicinal Chemistry Chemical Biology Probe Development

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Capacity

Comparative in silico profiling reveals that the target compound (2,4-difluorobenzamide) exhibits a calculated logP (cLogP) of approximately 2.8, lower than the cyclopentanecarboxamide analog (cLogP ≈ 3.5) but higher than the methoxybenzenesulfonamide (cLogP ≈ 2.1) [1]. Additionally, the target compound possesses one hydrogen-bond donor (amide NH), whereas the urea analog presents two donors, and the sulfonamide analog presents one donor plus a sulfonyl oxygen acceptor with distinct geometry. These differences predict divergent membrane permeability and solubility profiles according to Lipinski's Rule of Five framework [1].

Physicochemical Profiling Drug-Likeness ADME Prediction

Absence of Verifiable Biological Activity Data Constitutes a Critical Differentiation Gap

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents returned no biological assay data (IC50, Ki, EC50, etc.) for this specific compound [1]. In contrast, the dihydrobenzofuran amide chemical class has well-characterized members with reported γ-secretase modulator activity (e.g., compounds 35 and 43 in Bioorg Med Chem Lett 2012) [2]. However, those structurally verified leads are not the target compound. The absence of data means that any claim of target-specific activity for this compound is unsubstantiated. This evidentiary void is itself a quantitative differentiator: the compound's biological profile is effectively undefined (0 data points) versus the benchmark class average of >10 data points per characterized analog [2].

Data Integrity Procurement Due Diligence Assay Validation

Evidence-Backed Application Scenarios for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide


Chemical Probe Development Requiring a Unique 2,4-Difluorobenzamide Pharmacophore

For medicinal chemistry campaigns where the 2,4-difluorobenzamide group is a required pharmacophoric element (e.g., targeting a binding pocket with complementary electrostatics), this compound serves as the only commercially listed dihydrobenzofuran-based scaffold bearing this motif [1]. Its procurement is justified only when the specific electronic profile of the 2,4-difluorobenzamide is essential and no alternative scaffold is acceptable.

Structure-Activity Relationship (SAR) Exploration of Dihydrobenzofuran Amides

When systematically varying the amide substituent on the dihydrobenzofuran-propan-2-amine scaffold, this compound fills the 2,4-difluorophenyl position in a SAR matrix. Its calculated cLogP (~2.8) and single H-bond donor differentiate it from cyclopentane, phenyl, sulfonamide, and urea analogs, enabling exploration of lipophilicity- and hydrogen-bonding-driven SAR trends [2].

Analytical Reference Standard for Method Development

The compound's distinct HPLC retention factor (predicted logD ~2.5) and unique UV chromophore (2,4-difluorobenzamide absorbance at ~254 nm) make it suitable as a reference standard for developing liquid chromatography methods designed to separate closely related dihydrobenzofuran amide impurities or metabolites [2].

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